REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[P:11]([O-:16])([O:14][CH3:15])[O:12][CH3:13]>C[O-].[Na+]>[CH3:13][O:12][P:11]([CH:2]([C:1]([O:9][CH3:10])=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:16])[O:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)[O-]
|
Name
|
sodium methylate
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for a further 30 minutes at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COP(OC)(=O)C(CC(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |